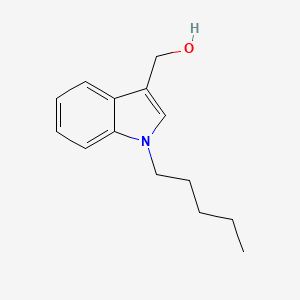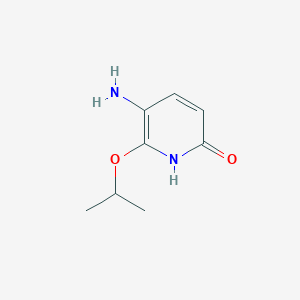
3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride is a chemical compound with the molecular formula C9H10N2O4·HCl and a molecular weight of 246.65 g/mol . It is a derivative of amino acids and is often used in peptide synthesis . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a propanoic acid moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process. Industrial production methods may involve large-scale nitration reactors and subsequent purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium, and solvents such as ethanol or water . Major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in peptide synthesis and other chemical processes .
Applications De Recherche Scientifique
3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: This compound is employed in the study of enzyme-substrate interactions and protein synthesis.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparaison Avec Des Composés Similaires
3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride can be compared with similar compounds such as:
3-amino-3-(4-nitrophenyl)propionic acid: This compound lacks the hydrochloride group but shares similar chemical properties and applications.
2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride: This is a positional isomer with different reactivity and biological activity.
3-(4-aminophenyl)propionic acid: This compound has an amino group instead of a nitro group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Propriétés
Numéro CAS |
1220106-24-0 |
|---|---|
Formule moléculaire |
C9H11ClN2O4 |
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
3-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H |
Clé InChI |
WCBNHYIFJFBMKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


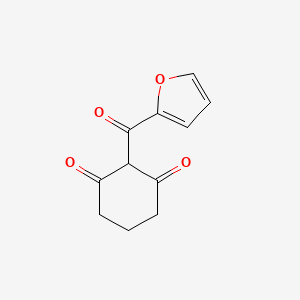

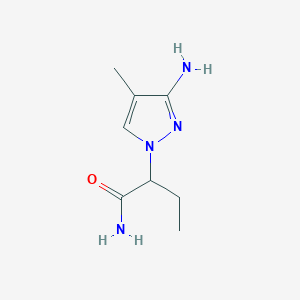
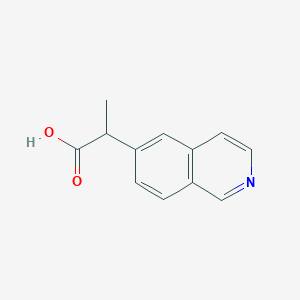
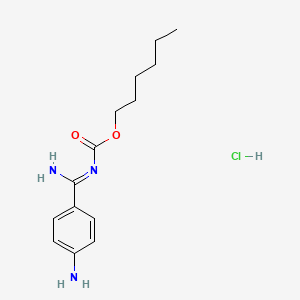
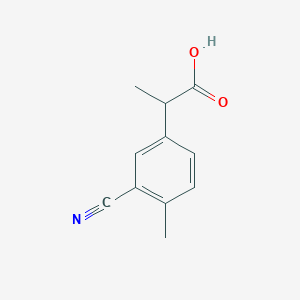
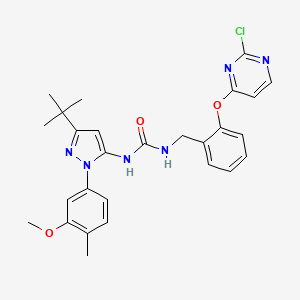
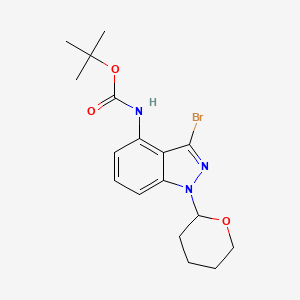
![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
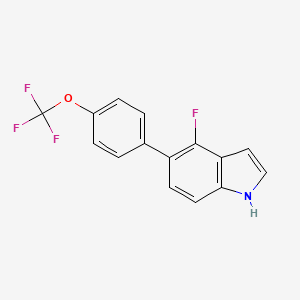
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol](/img/structure/B13078569.png)
